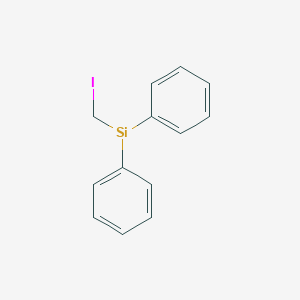
Iodomethyldiphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Iodomethyl)(diphenyl)silane is an organosilicon compound characterized by the presence of an iodomethyl group and two phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (iodomethyl)(diphenyl)silane typically involves the reaction of diphenylsilane with iodomethane in the presence of a catalyst. One common method is the hydrosilylation of iodomethane using diphenylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield (iodomethyl)(diphenyl)silane with high selectivity .
Industrial Production Methods: Industrial production of (iodomethyl)(diphenyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Análisis De Reacciones Químicas
Types of Reactions: (Iodomethyl)(diphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form diphenylsilane and methyl iodide.
Oxidation Reactions: Oxidation of (iodomethyl)(diphenyl)silane can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Reduction Reactions: Diphenylsilane and methyl iodide.
Oxidation Reactions: Silanols or siloxanes.
Aplicaciones Científicas De Investigación
(Iodomethyl)(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules and the development of silicon-based drugs.
Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (iodomethyl)(diphenyl)silane involves the reactivity of the iodomethyl group and the silicon atom. The iodomethyl group can undergo nucleophilic substitution reactions, while the silicon atom can participate in hydrosilylation and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrosilylation reactions, the silicon atom acts as a hydride donor, facilitating the addition of silicon-containing groups to unsaturated organic molecules .
Comparación Con Compuestos Similares
Diphenylsilane: Similar to (iodomethyl)(diphenyl)silane but lacks the iodomethyl group. It is commonly used in hydrosilylation reactions.
Trimethylsilyl Iodide: Contains a trimethylsilyl group instead of diphenyl groups
Phenylsilane: Contains a single phenyl group attached to silicon. It is used in various organic transformations.
Uniqueness: (Iodomethyl)(diphenyl)silane is unique due to the presence of both the iodomethyl group and diphenyl groups attached to the silicon atom. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C13H12ISi |
|---|---|
Peso molecular |
323.22 g/mol |
InChI |
InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
LJYWEPLXENRROC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-{2-[(2-bromocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14357968.png)
![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)

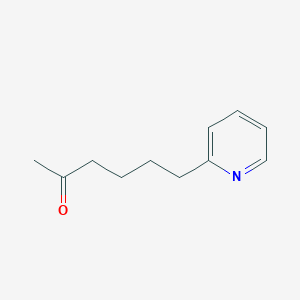
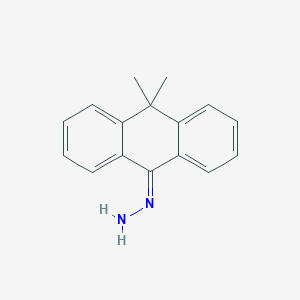
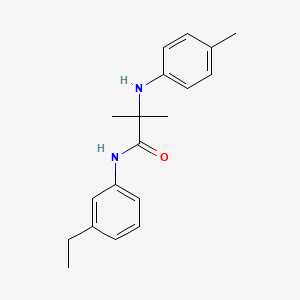
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
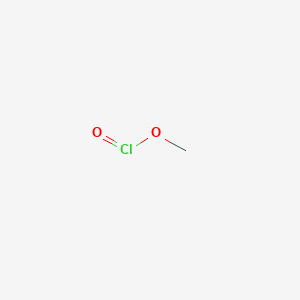

![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
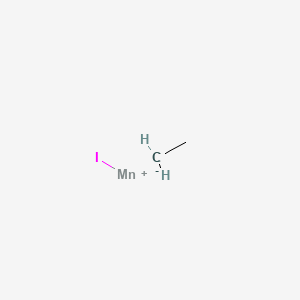
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
